Cas no 81090-53-1 (4,4'-Dibromotriphenylamine)

4,4'-Dibromotriphenylamine structure
4,4'-Dibromotriphenylamine structure
商品名:4,4'-Dibromotriphenylamine
CAS番号:81090-53-1
MF:C18H13Br2N
メガワット:403.110522985458
MDL:MFCD00060104
CID:707966
PubChem ID:24885520

4,4'-Dibromotriphenylamine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-N-(4-bromophenyl)-N-phenylaniline
    • 4,4'-Dibromotriphenylamine
    • 4,4'-Dibromotriphenylamine (purified by sublimation)
    • 4,4’-Dibromotriphenylamine
    • 4-bromo-N-(4-bromophenyl)-N-phenylBenzenamine
    • Benzenamine,4-bromo-N-(4-bromophenyl)-N-phenyl-
    • Dibromotriphenylamine
    • N,N-Bis(p-bromophenyl)aniline (purified by sublimation)
    • N,N-Bis(p-bromophenyl)aniline
    • N,N-Bis(4-bromophenyl)aniline
    • N,N-Diphenyl-4,4'-dibromoaniline
    • 4,4-Dibromotriphenylamine
    • 4,4'-dibromotriphenylamine;
    • 4,4'-Dibromo-triphenylamine
    • 4,4\\'-Dibromotriphenylamine
    • C18H13Br2N
    • Benzenamine, 4-bromo-N-(4-bromophenyl)-N-phenyl-
    • Bis(4-bromophenyl)phenylamine
    • 4,4 inverted exclamation mark -Dibromotriphenylamine
    • bis(4-bromophenyl)phenylamine;
    • N,N-Bis(p-b
    • 4-Bromo-N-(4-bromophenyl)-N-phenylbenzenamine (ACI)
    • 4,4′-Dibromotriphenylamine
    • Di(4-bromophenyl)aniline
    • N,N-Diphenyl-4,4′-dibromoaniline
    • N-Phenyl-N-(4-bromophenyl)-4-bromobenzeneamine
    • CS-W014463
    • 4,4'-Dibromotriphenylamine, 96%
    • D1910
    • D5603
    • DTXSID50544606
    • 81090-53-1
    • MFCD00060104
    • SB66782
    • 4,4'-Dibromotriphenylamine, 98%
    • 4,4''-Dibromotriphenylamine
    • AS-19017
    • SCHEMBL680815
    • DB-075733
    • KIGVOJUDEQXKII-UHFFFAOYSA-N
    • AKOS015901922
    • SY033977
    • MDL: MFCD00060104
    • インチ: 1S/C18H13Br2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
    • InChIKey: KIGVOJUDEQXKII-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(N(C2C=CC(Br)=CC=2)C2C=CC=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 400.94100
  • どういたいしつりょう: 400.94147 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.1
  • 互変異性体の数: 何もない
  • ぶんしりょう: 403.1
  • トポロジー分子極性表面積: 3.2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.593
  • ゆうかいてん: 84-89°C
  • ふってん: 470.7±30.0 °C at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: 1.679
  • PSA: 3.24000
  • LogP: 6.68140
  • ようかいせい: 自信がない

4,4'-Dibromotriphenylamine セキュリティ情報

4,4'-Dibromotriphenylamine 税関データ

  • 税関コード:2921440000
  • 税関データ:

    中国税関番号:

    2921440000

    概要:

    2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%

4,4'-Dibromotriphenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044109-1g
4-Bromo-N-(4-bromophenyl)-N-phenylaniline
81090-53-1 98%
1g
¥46 2023-03-04
Apollo Scientific
OR315393-1g
4-Bromo-N-(4-bromophenyl)-N-phenylaniline
81090-53-1 98+%
1g
£15.00 2025-03-21
Cooke Chemical
A3270612-5G
4,4'-Dibromotriphenylamine
81090-53-1 98%
5g
RMB 244.80 2025-02-20
TRC
D422825-500mg
4,4'-Dibromotriphenylamine
81090-53-1
500mg
$ 95.00 2022-06-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY033977-25g
4,4’-Dibromotriphenylamine
81090-53-1 ≥98%
25g
¥467.00 2024-07-09
Ambeed
A118842-1g
4,4'-Dibromotriphenylamine
81090-53-1 98%
1g
$6.0 2025-02-24
BAI LING WEI Technology Co., Ltd.
242945-1G
4,4'-Dibromotriphenylamine, 98%
81090-53-1 98%
1G
¥ 365 2022-04-26
Apollo Scientific
OR315393-5g
4-Bromo-N-(4-bromophenyl)-N-phenylaniline
81090-53-1 98+%
5g
£44.00 2025-03-21
abcr
AB141049-100 g
4,4'-Dibromotriphenylamine, 98%; .
81090-53-1 98%
100 g
€1,066.80 2023-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY033977-5g
4,4’-Dibromotriphenylamine
81090-53-1 ≥98%
5g
¥106.00 2024-07-09

4,4'-Dibromotriphenylamine 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 d, rt
リファレンス
Synthesis, photophysical, and electrochromic properties of new triarylamino-containing polyphenylquinoxalines
Keshtov, M. L.; et al, Polymer Science, 2011, 53(5-6), 257-266

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Dichloromethane
リファレンス
Cooperative Enhancement of Two-Photon Absorption in Multi-branched Structures
Chung, Sung-Jae; et al, Journal of Physical Chemistry B, 1999, 103(49), 10741-10745

Synthetic Routes 3

はんのうじょうけん
1.1 Solvents: Toluene ;  9 h, reflux
リファレンス
Tetrazine-triphenylamine dyads: Influence of the nature of the linker on their properties
Quinton, Cassandre; et al, Electrochimica Acta, 2013, 110, 693-701

Synthetic Routes 4

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
リファレンス
Condensation of 1,4-cyclohexanediones and secondary aromatic amines. II. N-phenylation of diarylamines
Haga, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1986, 59(3), 803-7

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  3 h, rt
リファレンス
Highly Emissive Whole Rainbow Fluorophores Consisting of 1,4-Bis(2-phenylethynyl)benzene Core Skeleton: Design, Synthesis, and Light-Emitting Characteristics
Yamaguchi, Yoshihiro; et al, Journal of Physical Chemistry A, 2015, 119(32), 8630-8642

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  24 h, rt → 120 °C
リファレンス
Synthesis of AIE-Active Materials with Their Applications for Antibacterial Activity, Specific Imaging of Mitochondrion and Image-Guided Photodynamic Therapy
Yang, Zengming; et al, ACS Applied Bio Materials, 2020, 3(2), 1187-1196

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Tetrahydrofuran ;  3 h, rt → 120 °C; 120 °C → 75 °C
リファレンス
Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging
Ma, Hengchang; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2017, 5(43), 8525-8531

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  3 h, rt → 120 °C
リファレンス
Two aggregation-induced emission (AIE)-active reaction-type probes: for real-time detecting and imaging of superoxide anions
Ma, Hengchang; et al, Analyst (Cambridge, 2019, 144(2), 536-542

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
リファレンス
Condensation of 1,4-cyclohexanediones and secondary aromatic amines. II. N-phenylation of diarylamines
Haga, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1986, 59(3), 803-7

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Chromium copper oxide (Cr2Cu2O5) Solvents: Toluene ;  7 h, reflux
リファレンス
C-N cross-coupling reaction catalysed by reusable CuCr2O4 nanoparticles under ligand-free conditions: a highly efficient synthesis of triarylamines
Safaei-Ghomi, Javad; et al, RSC Advances, 2015, 5(37), 28879-28884

Synthetic Routes 11

はんのうじょうけん
1.1 -
2.1 Reagents: Bromine Solvents: Chloroform
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
リファレンス
Condensation of 1,4-cyclohexanediones and secondary aromatic amines. II. N-phenylation of diarylamines
Haga, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1986, 59(3), 803-7

4,4'-Dibromotriphenylamine Raw materials

4,4'-Dibromotriphenylamine Preparation Products

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